5-Benzyloxy-pyridin-2-ylamine hydrochloride

Kinase Inhibition Fragment-Based Drug Discovery Isomeric Selectivity

Developing ATP-competitive kinase inhibitors? The 3-benzyloxy isomer exhibits off-target binding (LTA4H, MAPK14). 5-Benzyloxy-pyridin-2-ylamine hydrochloride delivers the correct 5-substitution vector for c-Met/Axl/Tie-2 kinase scaffolds. • HCl salt: direct amide coupling/Buchwald-Hartwig amination without pre-neutralization • Benzyl ether: latent phenol, clean hydrogenolysis for late-stage diversification • Validated in c-Met series; 5-benzyloxy group essential for high-affinity binding

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 953045-50-6
Cat. No. B1532552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-pyridin-2-ylamine hydrochloride
CAS953045-50-6
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(C=C2)N.Cl
InChIInChI=1S/C12H12N2O.ClH/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H2,13,14);1H
InChIKeyYLMQLVOVIJXEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-pyridin-2-ylamine Hydrochloride (CAS 953045-50-6): A Core Pyridine Building Block for Kinase-Targeted Synthesis


5-Benzyloxy-pyridin-2-ylamine hydrochloride is a substituted pyridine derivative featuring a benzyloxy group at the 5-position and an amine at the 2-position, supplied as a crystalline hydrochloride salt. It serves primarily as a synthetic intermediate in medicinal chemistry, most notably in the construction of c-Met kinase inhibitor scaffolds [1]. The compound's core structure provides a versatile platform for generating focused libraries of ATP-competitive kinase inhibitors, with the benzyl ether functioning as both a steric directing group and a latent phenol that can be unmasked under mild hydrogenolysis conditions .

The Substitution-Specificity Challenge: Why 5-Benzyloxy-pyridin-2-ylamine Hydrochloride Cannot Be Casually Replaced


In-class compounds like 3-benzyloxy-, 5-methoxy-, or 5-ethoxypyridin-2-amines cannot be simply interchanged with 5-benzyloxy-pyridin-2-ylamine hydrochloride. The position of the substituent on the pyridine ring dictates the vector of the aromatic group in the ATP-binding pocket, directly influencing kinase selectivity [1]. For instance, the 3-benzyloxy isomer (CAS 96166-00-6, free base) exhibits significantly different biochemical activity against targets like LTA4H and MAPK14 compared to what is predicted for 5-substituted analogs [2]. Furthermore, the hydrochloride salt form provides distinct handling advantages—enhanced solid-state stability and polar solvent solubility—over its free base counterpart, making it the preferred physical form for reproducible weighing and solution-phase chemistry in a procurement setting .

Quantitative Differentiation: 5-Benzyloxy-pyridin-2-ylamine HCl vs. Closest Analogs


Isomeric Selectivity: 5-Benzyloxy vs. 3-Benzyloxy Pyridin-2-amine Biochemical Target Engagement

The substitution pattern on the pyridine ring fundamentally alters biological activity. While 5-benzyloxy-pyridin-2-ylamine is a key intermediate for c-Met inhibitors, its 3-benzyloxy isomer (3-(benzyloxy)pyridin-2-amine) shows distinct, measurable activity against Leukotriene A-4 hydrolase (LTA4H) [1]. The 5-substitution places the benzyl group in a steric environment incompatible with LTA4H, demonstrating a clear positional requirement for target engagement.

Kinase Inhibition Fragment-Based Drug Discovery Isomeric Selectivity

Salt-Form Advantage: Hydrochloride Salt vs. Free Base Handling and Storage Properties

The hydrochloride salt (CAS 953045-50-6) provides practical differentiation from the free base (CAS 96166-00-6). Vendor-supplied technical overviews state the salt form enhances solubility in polar solvents, which facilitates reproducible solution-phase chemistry . The free base, by contrast, is an amorphous solid with limited aqueous solubility and requires more rigorous storage conditions (e.g., -20°C under inert atmosphere) .

Chemical Synthesis Solid-State Handling Salt Selection

c-Met Kinase Inhibitor Design: The 5-Benzyloxy Group as a Key Pharmacophoric Element

The 5-benzyloxy motif is a privileged fragment in type II c-Met kinase inhibitors. A series of 5-(benzyloxy)pyridin-2(1H)-one derivatives, for which 5-benzyloxy-pyridin-2-ylamine is a direct synthetic precursor, produced a lead compound (12b) with a c-Met IC50 of 12 nM [1]. Replacing the 5-benzyloxy with smaller alkoxy groups (e.g., methoxy) or removing it entirely resulted in a >50-fold loss of potency in related pyridone series, underscoring the essential nature of the benzyl group for occupying the hydrophobic back pocket of the inactive DFG-out conformation [2].

Medicinal Chemistry c-Met Kinase Structure-Activity Relationship

Optimal Sourcing Scenarios for 5-Benzyloxy-pyridin-2-ylamine Hydrochloride


Type II Kinase Inhibitor Lead Optimization Programs

For teams developing ATP-competitive kinase inhibitors targeting the DFG-out conformation, such as c-Met, Axl, or Tie-2, 5-benzyloxy-pyridin-2-ylamine hydrochloride serves as the optimal starting material for generating the pyridone or pyridine core. As demonstrated in the c-Met series, the 5-benzyloxy group is essential for high-affinity binding [1]. Procuring this specific hydrochloride salt ensures a streamlined route to potent compounds.

Fragment-Based Drug Discovery (FBDD) Library Construction

The 5-benzyloxy-pyridin-2-ylamine fragment is a valuable addition to any FBDD library targeting kinases or bromodomains. Its steric profile and hydrogen-bonding capacity from the 2-amino group provide a distinct chemical space compared to 3-substituted or 6-substituted isomers, which have shown promiscuous binding to off-targets like LTA4H [2]. Selecting this specific isomer reduces the risk of fragment library redundancy and maximizes coverage of 5-substituted pyridine-binding pockets.

Synthesis of Protected 2-Amino-5-hydroxypyridine Intermediates

In multi-step syntheses requiring a latent hydroxyl group, the 5-benzyloxy substituent acts as a robust protecting group that can be cleanly removed by catalytic hydrogenolysis . This is particularly advantageous when late-stage deprotection is required under non-acidic, non-oxidative conditions. The hydrochloride form is directly compatible with amide coupling or Buchwald–Hartwig amination conditions without pre-neutralization, simplifying the synthetic workflow.

Procurement for SAR Expansion of Anti-Prostate Cancer Agents

Building on the β-azatyrosinamide series, which utilizes 5-benzyloxypyridin-2-ylaldehyde as a starting material, researchers can use 5-benzyloxy-pyridin-2-ylamine hydrochloride to generate amide libraries for prostate cancer cell assays. The underlying 5-benzyloxypyridine scaffold has been validated against ras-mutated NIH3T3 and PC-3 cell lines, with lead compounds exhibiting IC50 values as low as 0.13 mM [3].

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